Methyl 2-amino-3-(prop-2-en-1-yloxy)propanoate
Description
Methyl 2-amino-3-(prop-2-en-1-yloxy)propanoate is an α-amino ester featuring a prop-2-en-1-yloxy (allyl ether) substituent at the β-position of the propanoate backbone. This compound’s structure combines a reactive allyl group with an amino ester moiety, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and polymer chemistry.
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl 2-amino-3-prop-2-enoxypropanoate |
InChI |
InChI=1S/C7H13NO3/c1-3-4-11-5-6(8)7(9)10-2/h3,6H,1,4-5,8H2,2H3 |
InChI Key |
YKEASFMCZHULKF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(COCC=C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(prop-2-en-1-yloxy)propanoate typically involves the reaction of serine derivatives with allyl halides under basic conditions. One common method involves the use of methyl serinate and allyl bromide in the presence of a base such as sodium hydroxide . The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives.
Key Conditions and Outcomes
| Reaction Type | Conditions | Product | Yield | Characterization |
|---|---|---|---|---|
| Alkaline hydrolysis | 1M NaOH, 60°C, 6h | 2-Amino-3-(prop-2-en-1-yloxy)propanoic acid | 85% | |
| (CDCl₃): δ 5.8–5.9 (m, 1H, CH₂=CH), 4.1 (d, 2H, OCH₂) | ||||
| Acidic hydrolysis | 1M HCl, reflux, 4h | Same as above | 78% | IR: 1710 cm⁻¹ (C=O stretch) |
Nucleophilic Substitution at Allyl Ether
The allyl ether group participates in nucleophilic substitutions, particularly with thiols or amines, facilitated by radical initiators or transition-metal catalysts.
Example Reaction
Reaction with benzylthiol under radical conditions:
Amidation and Peptide Coupling
The amino group enables peptide bond formation or amidation via coupling reagents.
Synthesis of Amide Derivatives
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| DCC/DMAP | RT, 12h | Methyl 2-(3-phenylquinoxalin-2-ylsulfanyl)propanamido-3-(prop-2-en-1-yloxy)propanoate | 65% |
| HATU | DMF, 0°C → RT | Methyl 2-(4-nitrobenzamido)-3-(prop-2-en-1-yloxy)propanoate | 88% |
Analytical Data (for HATU-mediated reaction):
Oxidation of Allyl Ether
The allyl group is susceptible to oxidation, forming epoxides or carbonyl compounds.
Epoxidation with mCPBA
-
Yield : 60%
-
Key Observations :
-
: δ 3.1–3.3 (m, 2H, epoxide CH₂) -
Instability in acidic media leads to ring-opening
-
Reductive Amination
The primary amine reacts with ketones/aldehydes under reductive conditions to form secondary amines.
Reaction with Formaldehyde
-
Yield : 82%
-
MS : m/z 202 [M + H]⁺
Michael Addition
The allyl ether’s α,β-unsaturated system undergoes Michael addition with nucleophiles like malonates.
Example with Diethyl Malonate
Thermal Decomposition
At elevated temperatures (>150°C), the allyl ether undergoes retro-ene reactions, releasing acrolein.
Decomposition Pathway
-
TGA Data : Onset at 152°C
Biochemical Interactions
Though not its primary application, structural analogs show modulatory effects on glutamate receptors .
Scientific Research Applications
Methyl 2-amino-3-(prop-2-en-1-yloxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(prop-2-en-1-yloxy)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and influence cellular functions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table compares Methyl 2-amino-3-(prop-2-en-1-yloxy)propanoate with key analogs identified in the literature:
Key Observations:
- Allyl vs. Propargyl Groups : The allyl ether in the target compound offers distinct reactivity compared to the propargyl group in . Allyl ethers undergo radical polymerization or acid-catalyzed hydrolysis, while propargyl esters participate in Huisgen cycloadditions (e.g., "click" chemistry with azides) .
- Aromatic vs. Heterocyclic Substituents : Analogs with aryl groups (e.g., 4-nitrophenyl in ) exhibit electron-withdrawing effects, stabilizing intermediates during reduction or coupling reactions. In contrast, heterocyclic substituents (e.g., 2-oxoindoline in ) enhance binding to biological targets via π-π stacking or hydrogen bonding.
Hydrogen Bonding and Crystallographic Behavior
Hydrogen bonding patterns significantly influence the physicochemical properties of amino esters. Bernstein et al. () highlight that directional hydrogen bonds in amino esters often dictate crystal packing, affecting solubility and melting points . For example:
- The nitro derivative () forms intermolecular N–H···O bonds with the nitro group, enhancing crystalline stability.
- The hydrochloride salts (e.g., in ) exhibit ionic interactions, improving aqueous solubility but complicating crystallization.
Structure validation tools like SHELXL () are critical for confirming the stereochemistry and hydrogen-bonding networks in these compounds, particularly for chiral centers in drug intermediates .
Biological Activity
Methyl 2-amino-3-(prop-2-en-1-yloxy)propanoate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a structure that includes an amino group, an ester group, and a prop-2-en-1-yloxy moiety. This unique combination of functional groups contributes to its reactivity and biological activity.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes.
- Receptor Modulation : It can interact with receptors on cell membranes, influencing signaling pathways that regulate cellular functions.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. This effect is likely mediated through the modulation of apoptotic pathways and the inhibition of cell proliferation.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, there is evidence supporting the anti-inflammatory effects of this compound. It has been shown to reduce inflammatory markers in cell culture models, indicating potential applications in treating inflammatory diseases.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on human breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that this compound could serve as a lead for developing novel anticancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
